molecular formula C18H19F3N4O2S B2525665 3-Cyclopropyl-6-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyridazine CAS No. 2034234-35-8

3-Cyclopropyl-6-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyridazine

Cat. No.: B2525665
CAS No.: 2034234-35-8
M. Wt: 412.43
InChI Key: AEPLQEHJAYYFCT-UHFFFAOYSA-N
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Description

3-Cyclopropyl-6-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyridazine is a useful research compound. Its molecular formula is C18H19F3N4O2S and its molecular weight is 412.43. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

  • Antimicrobial Activity : Research has explored the synthesis of sulfonamide and amide derivatives incorporating the piperazine ring and related moieties for potential antimicrobial activity. These compounds have been synthesized and evaluated against a variety of bacterial and fungal strains, demonstrating varying degrees of antimicrobial effectiveness (A. Bhatt, R. Kant, R. Singh, 2016). Another study focused on the synthesis of novel heterocyclic compounds with a sulfonamido moiety, showing promising antibacterial properties (M. E. Azab, M. Youssef, E. A. El-Bordany, 2013).

  • Anticancer Activity : The synthesis of novel pyrido and triazino derivatives, including those with sulfonamido groups, has been researched for potential anticancer activities. Certain compounds exhibited reasonable or moderate activity against human cancer cell lines, indicating their potential in cancer therapy (J. Sławiński, Aleksandra Grzonek, B. Żołnowska, A. Kawiak, 2015).

  • Anti-Diabetic Applications : A family of triazolo-pyridazine-6-yl-substituted piperazines was synthesized and evaluated for their potential as anti-diabetic drugs, specifically through Dipeptidyl peptidase-4 (DPP-4) inhibition and insulinotropic activities. This research indicates the compound's relevance in developing treatments for diabetes (B. Bindu, S. Vijayalakshmi, A. Manikandan, 2019).

  • Anti-Inflammatory and Analgesic Agents : Synthesis studies have focused on creating aromatic sulfonamide derivatives to evaluate their anti-inflammatory and analgesic potential, showing promising results compared to known drugs like celecoxib. These compounds were also tested for their ulcerogenic potential, demonstrating safety for the gastrointestinal system (H. Abbas, S. Abdel-Karim, Entesar M Ahmed, A. F. Eweas, S. El-Awdan, 2016).

  • Structural and Chemical Analysis : The crystal structure and synthesis process of related compounds have been documented, providing insights into the molecular interactions and stability of these compounds within crystal frameworks. Such analyses contribute to the understanding of the compound's chemical properties and potential modifications for enhanced biological activity (H. Arslan, S. Utku, K. Hardcastle, M. Gökçe, Sheri Lense, 2010).

Properties

IUPAC Name

3-cyclopropyl-6-[4-[3-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N4O2S/c19-18(20,21)14-2-1-3-15(12-14)28(26,27)25-10-8-24(9-11-25)17-7-6-16(22-23-17)13-4-5-13/h1-3,6-7,12-13H,4-5,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEPLQEHJAYYFCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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